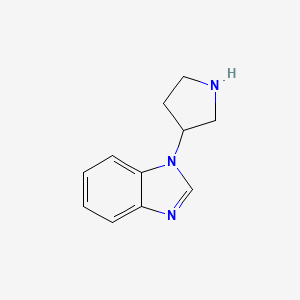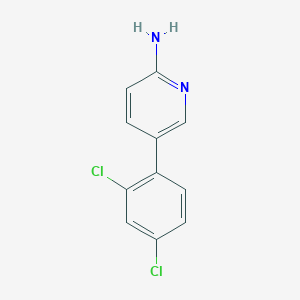![molecular formula C7H10F2N2O B1428155 [1-(difluoromethyl)-3,5-dimethyl-1H-pyrazol-4-yl]methanol CAS No. 1341983-71-8](/img/structure/B1428155.png)
[1-(difluoromethyl)-3,5-dimethyl-1H-pyrazol-4-yl]methanol
Übersicht
Beschreibung
“[1-(difluoromethyl)-3,5-dimethyl-1H-pyrazol-4-yl]methanol” is a chemical compound with the molecular formula C7H10F2N2O and a molecular weight of 176.16 .
Synthesis Analysis
The synthesis of such compounds often involves difluoromethylation processes based on X–CF2H bond formation . The last decade has witnessed an upsurge of metal-based methods that can transfer CF2H to C (sp2) sites both in stoichiometric and catalytic mode .Molecular Structure Analysis
The molecular structure of “[1-(difluoromethyl)-3,5-dimethyl-1H-pyrazol-4-yl]methanol” consists of a pyrazole ring substituted with two methyl groups, a difluoromethyl group, and a methanol group .Chemical Reactions Analysis
Difluoromethylation of C (sp2)–H bond has been accomplished through Minisci-type radical chemistry, a strategy best applied to heteroaromatics . Examples of electrophilic, nucleophilic, radical, and cross-coupling methods have appeared to construct C (sp3)–CF2H bonds .Wissenschaftliche Forschungsanwendungen
Eco-friendly Synthesis Strategies
A study by Mabrouk et al. (2020) developed an eco-friendly synthesis strategy for new heterocyclic pyrazolic carboxylic α-amino esters. These compounds, which include primary pyrazole alcohols such as (3,5-dimethyl-1H-pyrazol-1-yl)methanol, were synthesized with overall yields of 73.5% to 87%. This research provides a pathway to access new active biomolecules through economical synthesis strategies (Mabrouk et al., 2020).
Novel Synthetic Routes
Hote and Lokhande (2014) synthesized novel pyrazole derivatives by the condensation of 1,3-diphenyl-1H-pyrazole-4-carbaldehyde with acetyl acetone. These compounds, including derivatives of 1-(4,5-dihydro-3,6-dimethyl-4-(1,3-diphenyl-1H-pyrazol-4-yl)-3aH-indazol-5-yl)methanone, represent new additions to the library of pyrazole-based molecules with potential applications in various chemical syntheses (Hote & Lokhande, 2014).
Metal Ion Extraction
Lamsayah et al. (2015) explored the use of bidentate pyrazole ligands derived from 3,5-dimethyl-1H-pyrazol-1-yl)methanol for the selective liquid-liquid extraction of Fe(II) and Cd(II). These findings highlight the potential of pyrazole derivatives in the development of new materials for metal ion extraction from aqueous solutions, demonstrating their high extraction affinity toward iron and cadmium (Lamsayah et al., 2015).
Inhibitor Design for Biochemical Pathways
Rudnitskaya et al. (2009) identified heteroaromatic organofluorine compounds, including substituted pyrazoles, as potential inhibitor lead compounds for fructose-1,6-bisphosphatase (FBPase), a key enzyme in glucose metabolism. These findings could guide the design of new inhibitors for metabolic pathways relevant to diseases such as diabetes (Rudnitskaya et al., 2009).
Catecholase Activity and Metal Complexes
Bouanane et al. (2017) synthesized and evaluated the catecholase activity of new copper (II) complexes involving pyrazole derivatives, highlighting their potential in mimicking enzymatic functions and applications in biocatalysis (Bouanane et al., 2017).
Zukünftige Richtungen
The future directions in the research and application of “[1-(difluoromethyl)-3,5-dimethyl-1H-pyrazol-4-yl]methanol” and similar compounds could involve their use in the production of high-demand chemical commodities such as ethylene and propylene . The possibility to obtain olefins, aromatics, and/or gasoline without relying on oil makes this family of processes a convenient alternative to the classical production routes of high-demand chemicals and intermediates .
Eigenschaften
IUPAC Name |
[1-(difluoromethyl)-3,5-dimethylpyrazol-4-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10F2N2O/c1-4-6(3-12)5(2)11(10-4)7(8)9/h7,12H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWXIGHIWQRKXRU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C(F)F)C)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10F2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[1-(difluoromethyl)-3,5-dimethyl-1H-pyrazol-4-yl]methanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



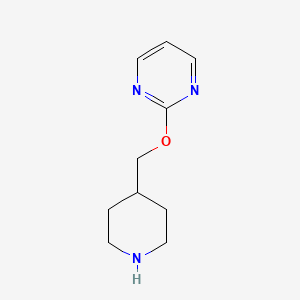
![N-[(3,4-dimethylphenyl)methyl]cyclobutanamine](/img/structure/B1428074.png)
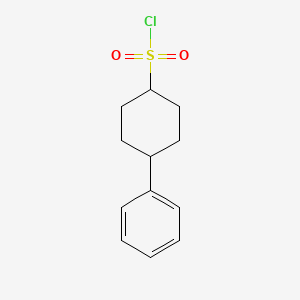
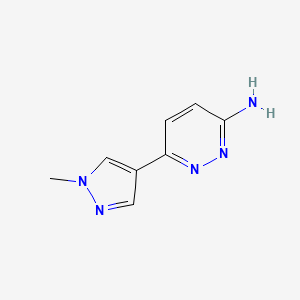
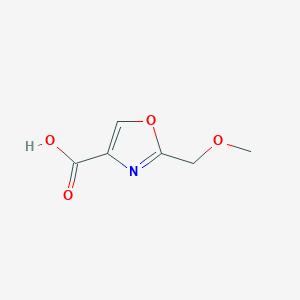
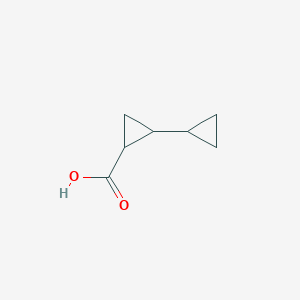
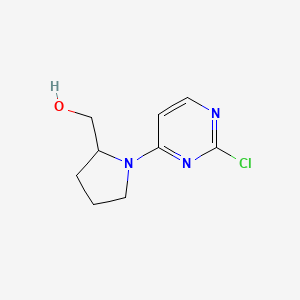
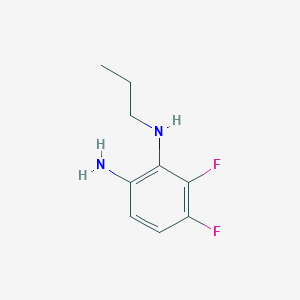
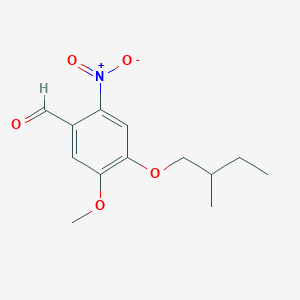
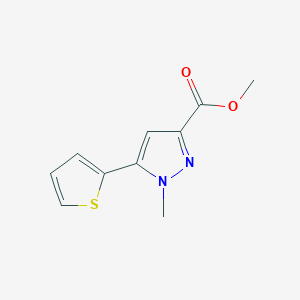
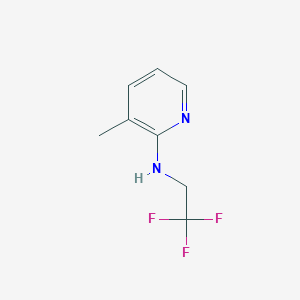
![{4-Methyl-2-[(2-methylbutan-2-yl)oxy]phenyl}methanamine](/img/structure/B1428093.png)
